Cas no 125971-96-2 (4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide)

125971-96-2 structure
Nom du produit:4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
Numéro CAS:125971-96-2
Le MF:C26H24FNO3
Mégawatts:417.47207069397
MDL:MFCD04117986
CID:63800
PubChem ID:9909872
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- M-4
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gama-oxo-n,beta-diphenylbenzene butaneamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide
- Atorvastatin Intermediate Ⅱ
- 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutaneamide
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,bata-diphenylbenzene butaneamide
- M-4(for Atorvastatin)
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- 2[2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL]-4-METHYL-3-OXO-PENTANOIC ACID PHENYLAMIDE
- 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide
- 4-FLUORO-A-[2-METHYL-1-OXOPROPYL]-OXO-N,B-DIPHENYLBENZENE BUTANEAMIDE
- 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide
- Atorvastatin M-4
- Benzenebutanamide,4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl
- 2-[ALPHA-(4-FLUOROBEN ZOYL)BENZYL]-4-METHYL-3- OXOVALERANILIDE
- 4-(4-FLUOROPHENY)-2-ISOBUTYRYL-3-PHENYL-4-OXO-N-PHENYL BUTANAMIDE
- 4-Fluoro-A-[2-Methyl-1-Oxopropyl]-Γ-Oxo-N,Β- Diphenylbenzene Butaneamide
- Atorvastatin Impurity Ⅰ
- Atorvastatin Intermediate 2
- β-dlphonylbenzene butaneaMinde
- Atorvastatin intermediates M-4
- Atorvastatin Diketo Amide Impurity
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenyl
- 4-Fluoro-α-(2-Methyl-1-oxopropyl)-γ-oxo-N
- 4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide
- (+/-)-4-fluoroalpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 4-(4-fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide
- 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b:5,6-b']dipyridine
- SL-000193
- (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- A-dlphonylbenzene butaneaminde
- KV1O5ZTN5T
- (+/-)-4-fluoro-a-[2-methyl-1-oxopropyl ]-gamma-oxo-N,beta--diphenylbenzenebutaneamide
- NS00077718
- A-oxo-N,
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- (+/-)4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-di-phenylbenzenebutaneamide
- Benzenebutanamide, 4-fluoro--(2-methyl-1-oxopropyl)--oxo-N,-diphenyl-
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gammaoxo-N,beta-diphenylbenzenebutaneamide
- SCHEMBL456631
- C26H24FNO3
- SY023617
- SNPBHOICIJUUFB-UHFFFAOYSA-N
- CS-W003198
- 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzene butaneamide
- 4-Fluoro-?-(2-methyl-1-oxopropyl)-?-oxo-N,?-diphenyl-benzenebutanamide
- AKOS015840719
- EC 425-850-3
- 4-FLUORO-ALPHA-(2-METHYL-1-OXOPROPYL)-GAMMA-OXO-N,BETA-DIPHENYL-BENZENEBUTANAMIDE
- Benzenebutanamide, 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-
- (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane amide
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenyl-benzenebutanamide
- BENZENEBUTANAMIDE, 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-d5-benzenebutanamide
- AS-13101
- FT-0618500
- J-005311
- A-(2-methyl-1-oxopropyl)-
- UNII-KV1O5ZTN5T
- 125971-96-2
- (+/-)-4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl benzenebutane-amide
- 4-FLUORO-.ALPHA.-(2-METHYL-1-OXOPROPYL)-.GAMMA.-OXO-N,.BETA.-DIPHENYL-BENZENEBUTANAMIDE
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
- 4-Fluoro-
- MFCD04117986
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanoic acid phenylamide; 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
- DTXSID10925331
- AC-1553
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanimidic acid
- 4-Fluoro-alpha-(2-methyl-1-oxopropyl)- gamma -oxo-N, beta -diphenyl-benzenebutanamide
- AM90284
- 4-fluoro-alpha-(2-methyl-1-oxopropyl)- gamma-oxo-N,beta-diphenylbenzenebutanamide
- 4-Fluoro-Alpha-(2-Methyl-1-Oxopropyl)-Gamma-Oxo-N,Beta-Diphenylbenzene Butaneamide
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]4-methyl-3-oxo-pentanoic acid phenylamide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N, beta-diphenylbenzenebutaneamide
- (+/-)4-fluoro-alpha-[2-methyl-1oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide (4-Fluoro-alpha-(2-methyl-1-oxopropyl)-?-oxo-N,beta-diphenylbenzenebutanamide)
- 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutane-amide
- (+/-)-4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N,beta-diphenylbenzenebutaneamide
- 4-Fluoro-Alpha-(2-Methyl-1-Oxo
- ETHYLEN-BIS-(4,6-DIMETHYL-TETRAHYDRO-1,3,5-THIADIAZIN-2-THION)
- DB-020284
- 2-[2-(4-fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-N-phenyl-pentanamide
-
- MDL: MFCD04117986
- Piscine à noyau: 1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31)
- La clé Inchi: SNPBHOICIJUUFB-UHFFFAOYSA-N
- Sourire: C1(=CC=CC=C1)NC(C(C(C(C)C)=O)C(C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)=O
Propriétés calculées
- Qualité précise: 417.174022g/mol
- Charge de surface: 0
- XLogP3: 5.7
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 8
- Masse isotopique unique: 417.174022g/mol
- Masse isotopique unique: 417.174022g/mol
- Surface topologique des pôles: 63.2Ų
- Comptage des atomes lourds: 31
- Complexité: 614
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: Solide blanc à blanc cassé
- Dense: 1.211
- Point de fusion: 193-200°C
- Point d'ébullition: 631.4°C at 760 mmHg
- Point d'éclair: 335.6±31.5 °C
- Indice de réfraction: 1.599
- Le PSA: 63.24000
- Le LogP: 5.34520
- Pression de vapeur: 0.0±1.9 mmHg at 25°C
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Informations de sécurité
- Mot signal:None
- Description des dangers: H302
- Déclaration d'avertissement: P273; P501
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Sealed in dry,2-8°C
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Données douanières
- Code HS:2924299090
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R053695-50mg |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | β- | 50mg |
¥28 | 2024-05-26 | |
eNovation Chemicals LLC | D387093-100g |
4-Fluoro-(2-methyl-1-oxopropyl)-oxo-N,-diphenyl-benzenebutanamide |
125971-96-2 | 98% | 100g |
$260 | 2024-05-24 | |
TRC | F593700-1g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 1g |
$ 170.00 | 2023-09-07 | ||
TRC | F593700-5g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 5g |
$431.00 | 2023-05-18 | ||
TRC | F593700-10g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 10g |
$666.00 | 2023-05-18 | ||
TRC | F593700-2g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 2g |
$257.00 | 2023-05-18 | ||
TRC | F593700-25g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 25g |
$1034.00 | 2023-05-18 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023617-100g |
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
125971-96-2 | ≥95% | 100g |
¥78.00 | 2024-07-10 | |
Fluorochem | 076497-1g |
2[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide |
125971-96-2 | 95% | 1g |
£10.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FH781-5g |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide |
125971-96-2 | 98% | 5g |
¥53.0 | 2022-07-29 |
4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide Littérature connexe
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
2. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
125971-96-2 (4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide) Produits connexes
- 443-69-6(5-Fluoroisatin)
- 125-33-7(Primidone)
- 125-84-8(Aminoglutethimide)
- 97-36-9(2,4-Dimethylacetoacetanilide)
- 346-34-9(4-Fluoroindoline-2,3-dione)
- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)
- 553-03-7(1,2,3,4-tetrahydroquinolin-2-one)
- 77-21-4(DL-Glutethimide)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
- 946286-53-9(1-(2-chlorobenzenesulfonyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
Fournisseurs recommandés
atkchemica
(CAS:125971-96-2)4-Fluoro-a-(2-methyl-1-oxopropyl)-γ-oxo-N,b-diphenyl-benzenebutanamide

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête